2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole
CAS No.:
Cat. No.: VC15855720
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3S |
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Molecular Weight | 247.36 g/mol |
IUPAC Name | [5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine |
Standard InChI | InChI=1S/C13H17N3S/c1-7-5-9(3)11(6-8(7)2)12-10(4)17-13(15-12)16-14/h5-6H,14H2,1-4H3,(H,15,16) |
Standard InChI Key | LKOAANKJEGRRMD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C)C2=C(SC(=N2)NN)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole consists of a thiazole core substituted at positions 2, 4, and 5. The hydrazinyl group at position 2 introduces nucleophilic reactivity, while the 2,4,5-trimethylphenyl moiety at position 4 enhances lipophilicity, potentially improving membrane permeability . The methyl group at position 5 contributes to steric stabilization, a feature critical for maintaining structural integrity in biological environments .
Key Structural Attributes:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding with biological targets .
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Hydrazinyl group (-NH-NH₂): Enhances metal-chelation capabilities and interacts with enzymatic active sites .
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Trimethylphenyl substituent: The 2,4,5-trimethyl configuration on the phenyl ring increases hydrophobicity, favoring interactions with lipid-rich bacterial membranes or hydrophobic protein pockets .
Physicochemical Data
While experimental data for this specific compound are scarce, analogous thiazoles provide insights:
Property | Estimated Value (Analog-Based) | Source Compound Reference |
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Molecular Weight | ~277.4 g/mol | |
LogP (Lipophilicity) | 3.2–3.8 | |
Solubility (Water) | <1 mg/mL | |
pKa (Hydrazinyl group) | ~6.5–7.2 |
These properties suggest moderate bioavailability and suitability for oral or topical formulations, though further experimental validation is required .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole likely involves a multi-step process, leveraging established thiazole-forming reactions:
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a plausible route, utilizing:
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Trimethylphenyl ketone: Reacted with thiourea in the presence of iodine or N-bromosuccinimide to form the thiazole core .
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Cyclization: Halogenated intermediates undergo cyclization under oxidative conditions (e.g., DMSO, 80°C) .
Example Reaction Pathway:
Subsequent hydrazination replaces the amino group with hydrazine, yielding the target compound .
Optimization Challenges
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Yield Limitations: Analogous syntheses report yields of 40–60% due to side reactions during cyclization .
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Purification: Silica gel chromatography (petroleum ether/ethyl acetate) is typically required to isolate the product .
Pharmacological Activities (Inferred from Structural Analogs)
Antimicrobial Activity
Thiazoles with hydrazine substitutions exhibit broad-spectrum antimicrobial effects. For example:
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Compound 10b (N-(arylidene)thiazol-3-yl acetohydrazide): Demonstrated 91% inhibition of Mycobacterium tuberculosis at 1.05 µg/mL .
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Compound 12b-c (2,4,5-trisubstituted thiazoles): Achieved >90% reduction of M. tuberculosis H37Ra at 10 µM .
The hydrazinyl group in the target compound may enhance metal ion chelation, disrupting microbial enzymatic pathways .
Parameter | Analog Data (Compound 10b) | Reference |
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Acute Oral Toxicity (LD₅₀) | >500 mg/kg (rats) | |
Skin Irritation | Mild |
Hazard Statements: Potential hazards include skin/eye irritation (H315, H318) and acute toxicity (H302) .
Industrial and Research Applications
Pharmaceutical Development
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Antitubercular Agents: Structural alignment with rifampicin analogs supports potential use in multidrug-resistant TB therapy .
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Antidiabetic Research: Hydrazinyl thiazoles modulate α-glucosidase activity, suggesting applications in diabetes management .
Chemical Intermediate
The compound’s reactive hydrazinyl group makes it a valuable precursor for synthesizing Schiff bases or metal complexes .
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